molecular formula C22H27N3O5 B2475373 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954697-84-8

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2475373
M. Wt: 413.474
InChI Key: NLYFBAUUFBEMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are known to play a crucial role in cancer cell growth. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes such as topoisomerase II and histone deacetylase. Additionally, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its potential therapeutic applications. The compound has been found to exhibit significant anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, the compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which can be useful in various other applications.
However, one of the limitations of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications, requiring the use of organic solvents. Additionally, the compound has been found to exhibit cytotoxicity towards normal cells, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea. One of the areas of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies can be conducted to investigate the potential therapeutic applications of the compound in various other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, research can be conducted to develop more effective drug delivery systems for the compound, which can improve its bioavailability and reduce its cytotoxicity towards normal cells.
Conclusion:
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. The compound has been found to exhibit significant anti-cancer activity, possess anti-inflammatory, anti-oxidant, and anti-microbial properties, and inhibit the activity of enzymes such as topoisomerase II and histone deacetylase. However, the compound has limitations in terms of its solubility and cytotoxicity towards normal cells. Further research can be conducted to investigate the potential therapeutic applications of the compound in various other diseases and develop more effective drug delivery systems.

Synthesis Methods

The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been achieved using various methods. One of the commonly used methods involves the reaction of p-tolylmethylamine and 3,4,5-trimethoxybenzoyl isocyanate in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, the compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.

properties

IUPAC Name

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-14-5-7-17(8-6-14)25-13-15(9-20(25)26)12-23-22(27)24-16-10-18(28-2)21(30-4)19(11-16)29-3/h5-8,10-11,15H,9,12-13H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFBAUUFBEMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

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